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Abstract
BI-4924 is a potent and selective small-molecule inhibitor of 3-phosphoglycerate

dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.

This pathway is upregulated in certain cancers, making PHGDH an attractive target for

therapeutic intervention. This technical guide provides a comprehensive overview of the

discovery and preclinical development of BI-4924, including its mechanism of action, in vitro

activity, and physicochemical properties. Detailed experimental protocols for key assays are

provided to enable researchers to further investigate this compound and its biological effects.

Introduction
The de novo serine biosynthesis pathway plays a crucial role in providing the metabolic

precursors for the synthesis of proteins, nucleotides, and lipids, which are essential for cancer

cell proliferation.[1] 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first committed

step in this pathway, the NAD+-dependent oxidation of 3-phosphoglycerate to 3-

phosphohydroxypyruvate.[2] In certain malignancies, such as triple-negative breast cancer and

melanoma, the PHGDH gene is amplified, leading to increased enzyme expression and a

dependency on this pathway for survival.[2] This has positioned PHGDH as a promising target

for the development of novel anti-cancer therapies.
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BI-4924 emerged from a fragment-based screening and subsequent structure-based drug

design effort as a highly potent and selective inhibitor of PHGDH.[3][4] It acts as a competitive

inhibitor with respect to the cofactor nicotinamide adenine dinucleotide (NADH/NAD+).[5] For

cellular studies, a cell-permeable ester prodrug, BI-4916, has been developed to facilitate

intracellular enrichment of BI-4924.[2] A structurally related but inactive compound, BI-5583, is

available as a negative control for in-cell assays.[2]

Mechanism of Action
BI-4924 exerts its inhibitory effect by competing with the cofactor NAD+ for binding to the

active site of PHGDH.[5] This prevents the oxidation of 3-phosphoglycerate, thereby blocking

the initial and rate-limiting step of the de novo serine biosynthesis pathway. The inhibition of

this pathway leads to a depletion of intracellular serine and downstream metabolites, ultimately

impacting cancer cell proliferation and survival, particularly in PHGDH-dependent cancer cells.

Below is a diagram illustrating the serine biosynthesis pathway and the point of inhibition by BI-
4924.
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Figure 1: Serine Biosynthesis Pathway and BI-4924 Inhibition.

Quantitative Data
The following tables summarize the key quantitative data for BI-4924 and its related

compounds.

Table 1: In Vitro Activity
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Compound Target Assay IC50 (nM) SPR (nM)

BI-4924 PHGDH
NAD+ high

assay (250 µM)
3 26

13C-Serine

Synthesis (72 h)
2,200

BI-5583

(Negative

Control)

PHGDH PHGDH SPR 28,400

Data sourced from Boehringer Ingelheim opnMe portal.[2]

Table 2: Physicochemical and DMPK Properties of BI-
4924

Parameter Value

Molecular Weight (Da, free base) 499.4

logD @ pH 11 0.62

Solubility @ pH 7 (µg/mL) 59

Caco-2 Permeability AB @ pH 7.4 (10⁻⁶ cm/s) 0.21

Caco-2 Efflux Ratio 10.8

Microsomal Stability (human/mouse/rat) (% QH) <24 / <24 / <23

Hepatocyte Stability (mouse) (% QH) 32

Plasma Protein Binding (mouse) (%) 99.6

CYP Inhibition (IC50, µM) >50 for 3A4, 2C9, 2C19, 2D6; 31 for 2C8

Data sourced from Boehringer Ingelheim opnMe portal.[2]

Experimental Protocols
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Detailed experimental protocols are critical for the replication and extension of scientific

findings. The following are representative protocols for key assays used in the characterization

of BI-4924, based on standard methodologies in the field.

PHGDH Enzymatic Assay (NAD+ High Assay)
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

Workflow:
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Preparation

Assay Execution

Data Analysis

Prepare Assay Buffer:
- Tris buffer (pH 8.0)

- EDTA
- 3-Phosphoglycerate (substrate)

- NAD+ (cofactor)
- Diaphorase
- Resazurin

Prepare serial dilutions of BI-4924

Incubate PHGDH enzyme with BI-4924

Initiate reaction by adding substrate and cofactor mix

Measure fluorescence (Ex/Em ~540/590 nm) over time

Plot reaction rates against inhibitor concentration

Calculate IC50 value using a suitable curve-fitting model

Click to download full resolution via product page

Figure 2: PHGDH Enzymatic Assay Workflow.
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Methodology:

Reagent Preparation:

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM MgCl₂.

Substrate/Cofactor Mix: Prepare a solution in assay buffer containing 3-phosphoglycerate

(final concentration 100 µM), NAD+ (final concentration 250 µM), diaphorase (final

concentration 0.1 U/mL), and resazurin (final concentration 10 µM).

Compound Preparation:

Prepare a 10 mM stock solution of BI-4924 in DMSO.

Perform serial dilutions in DMSO to generate a range of concentrations for IC50

determination.

Assay Procedure:

Add 1 µL of diluted BI-4924 or DMSO (vehicle control) to the wells of a 384-well plate.

Add 20 µL of PHGDH enzyme solution (e.g., 5 nM final concentration) in assay buffer to

each well.

Incubate for 15 minutes at room temperature.

Initiate the reaction by adding 20 µL of the Substrate/Cofactor Mix.

Data Acquisition and Analysis:

Immediately measure the fluorescence increase (Ex/Em = 544/590 nm) at 1-minute

intervals for 30 minutes using a plate reader.

Calculate the reaction rates from the linear portion of the kinetic curves.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a four-parameter logistic equation to determine the IC50 value.
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Surface Plasmon Resonance (SPR) Assay
SPR is used to measure the binding kinetics and affinity of BI-4924 to PHGDH.

Methodology:

Immobilization of PHGDH:

Use a CM5 sensor chip (or equivalent).

Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.

Inject purified PHGDH protein in a low ionic strength buffer (e.g., 10 mM sodium acetate,

pH 5.0) to achieve covalent immobilization via amine coupling.

Deactivate any remaining active esters with ethanolamine.

Binding Analysis:

Prepare a series of dilutions of BI-4924 in a suitable running buffer (e.g., HBS-EP+).

Inject the BI-4924 solutions over the immobilized PHGDH surface and a reference flow

cell.

Monitor the association and dissociation phases.

Data Analysis:

Subtract the reference flow cell data from the active flow cell data.

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine

the association rate constant (ka), dissociation rate constant (kd), and the equilibrium

dissociation constant (KD).

Cellular ¹³C-Serine Synthesis Assay
This assay quantifies the ability of BI-4924 to inhibit de novo serine synthesis in cells.

Workflow:
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Seed PHGDH-dependent cells (e.g., MDA-MB-468)

Treat with BI-4916 (prodrug) for a specified duration

Incubate with U-¹³C-glucose

Quench metabolism and extract intracellular metabolites

Analyze extracts by LC-MS/MS

Quantify the fraction of ¹³C-labeled serine

Determine the cellular IC50 for serine synthesis inhibition

Click to download full resolution via product page

Figure 3: Cellular Serine Synthesis Assay Workflow.

Methodology:

Cell Culture and Treatment:

Plate PHGDH-dependent cancer cells (e.g., MDA-MB-468) in 6-well plates and allow them

to adhere overnight.
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Treat the cells with a range of concentrations of the prodrug BI-4916 for 24-72 hours.

Stable Isotope Labeling:

Replace the culture medium with a medium containing U-¹³C-glucose and continue the

incubation for 4-8 hours.

Metabolite Extraction:

Aspirate the medium and wash the cells with ice-cold saline.

Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

Scrape the cells and collect the extract. Centrifuge to pellet cell debris.

LC-MS/MS Analysis:

Analyze the supernatant containing the polar metabolites by liquid chromatography-mass

spectrometry (LC-MS/MS).

Monitor the mass transitions for unlabeled (M+0) and labeled (M+3) serine.

Data Analysis:

Calculate the fraction of labeled serine as [M+3 / (M+0 + M+3)].

Plot the inhibition of serine synthesis against the concentration of BI-4916 to determine the

cellular IC50.

Development Status and Future Directions
The available data position BI-4924 as a valuable research tool for investigating the role of

PHGDH and the serine biosynthesis pathway in cancer and other diseases. Its high potency

and selectivity, along with the availability of a prodrug and a negative control, make it a well-

characterized chemical probe.

Currently, there is no publicly available information on the in vivo efficacy or pharmacokinetic

properties of BI-4924 in animal models, nor any indication of its advancement into clinical trials.
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Future research should focus on evaluating the therapeutic potential of BI-4924 or its analogs

in preclinical cancer models to assess their efficacy, safety, and pharmacokinetic profiles. Such

studies will be crucial in determining the translational potential of targeting PHGDH with this

chemical series.

Conclusion
BI-4924 is a potent and selective inhibitor of PHGDH that has been instrumental in elucidating

the cellular consequences of blocking de novo serine biosynthesis. This technical guide

provides a summary of its discovery, mechanism of action, and key preclinical data, along with

detailed experimental protocols to facilitate its use in further research. The continued

investigation of BI-4924 and similar compounds holds promise for the development of novel

therapeutic strategies for cancers dependent on the serine biosynthesis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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